molecular formula C9H6ClNO2 B8612449 4-(3-chlorophenyl)oxazol-2(3H)-one

4-(3-chlorophenyl)oxazol-2(3H)-one

Cat. No. B8612449
M. Wt: 195.60 g/mol
InChI Key: PBOPIPVREAEXDY-UHFFFAOYSA-N
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Patent
US07183276B2

Procedure details

To a mixed solution of 1-(3-chlorophenyl)-2-hydroxyethanone (21.8 g), potassium cyanide (20.8 g) and 2-propanol (100 mL) was added acetic acid (18 mL) at room temperature. After stirring for 30 min, water was added, and the precipitated crystals were collected by filtration and recrystallized from methanol-diisopropyl ether to give 4-(3-chlorophenyl)oxazol-2(3H)-one (6.7 g, yield 41%) as a solid.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.[C-]#[N:13].[K+].C[CH:16]([OH:18])C.C(O)(=O)C>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[NH:13][C:16](=[O:18])[O:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CO)=O
Name
Quantity
20.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-diisopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1NC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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